molecular formula C18H20F4O3 B010177 Metofluthrin CAS No. 240494-70-6

Metofluthrin

Cat. No.: B010177
CAS No.: 240494-70-6
M. Wt: 360.3 g/mol
InChI Key: KVIZNNVXXNFLMU-UHFFFAOYSA-N
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Description

Metofluthrin is a synthetic pyrethroid insecticide known for its high vapor activity and effectiveness against mosquitoes[]. It is particularly potent against species such as Aedes aegypti and Culex quinquefasciatus, which are vectors for diseases like dengue, chikungunya, and Zika. Research has shown that this compound can reduce biting activity and cause confusion, knockdown, and subsequent mortality in mosquitoes[].

Molecular Structure

Atomic Arrangement

Metofluthrin consists of two main structural components: a tetrafluorobenzyl alcohol moiety esterified to a 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid moiety. The tetrafluorobenzyl alcohol part features a benzene ring with four fluorine atoms and a methoxymethyl group attached. The cyclopropane ring carries two methyl groups at the 2-position and a 2-methylprop-1-enyl group at the 3-position. These two main units are connected through an ester linkage. The specific arrangement of atoms dictates its overall three-dimensional structure and influences its interactions with biological targets[].

Bonding Type

This compound exhibits a variety of chemical bonds:

Covalent bonds: The molecule primarily consists of covalent bonds between carbon, hydrogen, oxygen, and fluorine atoms. These involve the sharing of electron pairs between atoms.

Ester bond: The linkage between the tetrafluorobenzyl alcohol and the cyclopropanecarboxylic acid moieties is a crucial ester bond (C-O-C=O).

C-F bonds: The strong, highly polar C-F bonds contribute significantly to the molecule's stability and properties.

C=C double bond: The 2-methylprop-1-enyl group contains a C=C double bond[].

Geometry

The geometry of this compound is complex due to its multiple functional groups and flexible portions. The tetrafluorobenzene ring is planar. The cyclopropane ring is constrained to a three-membered ring structure. The ester linkage introduces some degree of flexibility. The 2-methylprop-1-enyl group also contributes to the overall non-planar geometry. Computational methods could provide more precise details about bond angles, dihedral angles, and preferred conformations[].

Electron Cloud Distribution

The electron cloud distribution is influenced by the electronegativity differences between the atoms. The fluorine atoms, being highly electronegative, attract electron density away from the carbon atoms they are bonded to, creating polarized C-F bonds. The ester group also exhibits polarized bonds due to the oxygen atoms. This uneven distribution of electron density contributes to the molecule's dipole moment and influences its interactions with other molecules[].

Stereochemistry

This compound possesses chiral centers at the 1 and 3 positions of the cyclopropane ring, giving rise to stereoisomers. The designation (1R,3R) indicates the absolute configuration at these chiral centers. Other stereoisomers (1S,3S;  1R,3S;  1S,3R) are possible, but the insecticidal activity is primarily associated with the (1R,3R) isomer[].

Resonance Structure

Resonance structures are primarily relevant within the aromatic ring and the ester group. The electrons within the pi system of the benzene ring can be delocalized, leading to several resonance contributors. Similarly, the ester group exhibits resonance involving the carbonyl group and the oxygen atom of the C-O single bond. These resonance structures contribute to the overall stability of the molecule and influence its reactivity[].

Mechanism of Action

Metofluthrin is a potent synthetic pyrethroid with high vapor activity against mosquitoes. It has been studied extensively for its insecticidal properties and its effectiveness in reducing biting activity in mosquitoes such as Aedes aegypti and Culex quinquefasciatus[].

Target of Action

This compound primarily targets the nervous system of insects. It acts on the voltage-gated sodium channels in the insect's nerve cells, leading to paralysis and death[].

Mode of Action

This compound interacts with the sodium channels by prolonging their open state, which disrupts the normal electrical activity of the nerve cells. This leads to repetitive firing of the nerves, causing paralysis and eventually death of the insect[].

Result of Action

The biological effect of this compound is the rapid knockdown and mortality of mosquitoes. It has been shown to reduce biting activity and interrupt indoor host-seeking behavior in mosquitoes[]. Additionally, it has a significant vapor action at room temperature, making it effective in various environments.

Side Effects

This compound is considered to have low toxicity to mammals, including humans. However, it can cause skin and eye irritation upon direct contact[]. Prolonged exposure to high concentrations may lead to respiratory irritation.

Action Environment

The efficacy of this compound is influenced by environmental factors such as temperature, humidity, and airflow. Higher temperatures and increased airflow can enhance its vapor action, making it more effective in reducing mosquito activity[].

Physical Properties

State

Metofluthrin is a liquid at standard temperature and pressure[].

Color and Appearance

This compound is a pale yellow transparent oily liquid[].

Density

The density of this compound is 1.96 g/cm³ at 25°C.

Melting Point and Boiling Point

This compound has a melting point of -20°C and a boiling point of 120°C[].

Solubility

This compound is sparingly soluble in water (0.73 mg/L at 20°C) but is highly soluble in organic solvents[].

Refractive Index

The refractive index of this compound is 1.496 at 20°C[].

Chemical Properties

Chemical Reaction Type

Metofluthrin is a synthetic pyrethroid insecticide. It is commonly involved in oxidation-reduction reactions and hydrolysis reactions.

Reactivity

This compound is moderately reactive with oxygen, leading to its degradation over time. It is slightly reactive with water, and reacts with strong acids and bases to form various degradation products[].

Redox Property

This compound is a weak oxidizing agent. It can undergo redox reactions, but it is not highly reactive in this regard.

Acidity and Alkalinity

This compound is neutral in terms of acidity and alkalinity. It does not exhibit significant acidic or basic properties[].

Stability

This compound is relatively stable under normal storage conditions. However, it can decompose when exposed to high temperatures, UV light, and strong oxidizing agents[].

Toxicity

This compound is moderately toxic to insects and has low toxicity to mammals, including humans. It is toxic to aquatic organisms and should be handled with care to avoid environmental contamination.

Biochemical Properties

Metofluthrin is a synthetic pyrethroid insecticide that interacts with the nervous system of insects. It primarily targets voltage-gated sodium channels in nerve cells, leading to paralysis and death of the insect[].

Cellular Effects

This compound affects cells by prolonging the open state of sodium channels, disrupting normal electrical activity. This leads to repetitive nerve firing, causing paralysis and eventual death of the insect[].

Molecular Mechanism

The molecular mechanism of this compound involves binding to the sodium channels in the insect's nerve cells. This binding prolongs the open state of the channels, leading to continuous nerve firing and subsequent paralysis[].

Time Effect

The effect of this compound is rapid, with knockdown and mortality occurring within minutes of exposure. The duration of its effect can vary based on environmental conditions such as temperature and humidity[].

Product Comparison

Effectiveness

Metofluthrin: Highly effective, capable of repelling up to 97% of mosquitoes in field tests.

DEET: Widely used and effective against a broad range of insects, but its effectiveness can vary based on concentration and application.

Picaridin: Effective against mosquitoes and ticks, with a similar efficacy to DEET but with less skin irritation.

Mode of Action

This compound: Acts as a spatial repellent, creating a vapor barrier that repels mosquitoes.

DEET: Acts as a contact repellent, deterring insects from landing on treated skin.

Picaridin:  Also a contact repellent, but with a different chemical structure that makes it less likely to cause skin irritation.

Application

This compound: Used in vaporizers and emanators for indoor and outdoor use.

DEET::Applied topically to skin and clothing.

Picaridin:  Applied topically, often preferred for its pleasant feel on the skin.

Safety

This compound: Low toxicity to mammals, but can cause skin and eye irritation.

DEET: Generally safe when used as directed, but can cause skin irritation and should not be used on damaged skin.

Picaridin: Considered safe for use on skin and clothing, with fewer side effects compared to DEET.

Environmental Impact

This compound: Can be toxic to aquatic organisms and should be used with caution to avoid environmental contamination.

DEET:Can be harmful to aquatic life and should be used responsibly.

Picaridin: Considered to have a lower environmental impact compared to DEET.

Related Small Molecules

(+)-Isopulegol,Cymarin,Acequinocyl,1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea,Azlocillin sodium,Hederacolchiside A1,Kojic acid,Fumagillin,Cysteine protease inhibitor-3,Azlocillin sodium,Benzyl benzoate-D12,Nuciferine,SQ109,Mizoribine

Scientific Research Applications

Mosquito Control

Metofluthrin is widely used as a spatial repellent to control mosquitoes. It is effective in reducing biting activity and interrupting indoor host-seeking behavior in mosquitoes such as Aedes aegypti and Culex quinquefasciatus. Field studies have shown that this compound can reduce mosquito presence by up to 97%[].

Dengue, Chikungunya, and Zika Virus Prevention

This compound has been investigated for its effectiveness in preventing the spread of mosquito-borne diseases such as dengue, chikungunya, and Zika. Its ability to reduce biting activity and knockdown mosquitoes makes it a valuable tool in areas with high disease prevalence[].

Outdoor Residual Treatment

This compound can be formulated into vegetation sprays for outdoor residual treatment. It is effective in reducing mosquito populations in outdoor environments by targeting mosquito harborage areas3. Field trials have shown that this compound treatments can reduce mosquito eggs and adults by up to 90%.

Integrated Pest Management (IPM)

This compound is used as a supporting ingredient in integrated pest management programs. When combined with other insecticides, it enhances overall efficacy and provides long-lasting control of mosquito populations[].

Indoor Air Quality Improvement

This compound is used in indoor emanators and coils to improve air quality by reducing mosquito presence. Its high vapor activity makes it effective in creating a mosquito-free environment indoors[].

Public Health Interventions

This compound is employed in public health interventions to reduce mosquito-borne disease transmission. Its use in residential areas and public spaces helps protect individuals from mosquito bites and potential infections[].

Research on Insecticide Resistance

Studies have investigated this compound's effectiveness against pyrethroid-resistant mosquito strains. Research has shown that this compound remains effective against resistant mosquitoes, making it a valuable tool in resistance management strategies[].

Behavioral Studies

Research on this compound includes behavioral studies to understand its impact on mosquito behavior. Studies have shown that this compound causes confusion, knockdown, and subsequent kill of mosquitoes, reducing their ability to locate hosts[].

Common Problem

What are the environmental impacts of using metofluthrin?

This compound is a pyrethroid insecticide used primarily as a mosquito repellent[]. Here are some of the environmental impacts associated with its use:

Aquatic Toxicity: this compound can be toxic to aquatic organisms[]. Studies have shown that it can affect the survival and reproduction of aquatic species, potentially disrupting aquatic ecosystems[].

Non-Target Organisms: While this compound is effective against mosquitoes, it can also impact non-target organisms, including beneficial insects, birds, and mammals. This can lead to unintended ecological consequences.

Resistance Development: Prolonged use of this compound can lead to the development of resistance in mosquito populations[]. This reduces the effectiveness of the insecticide over time and necessitates the development of new control methods.

Environmental Persistence: this compound can persist in the environment, particularly in soil and water. This persistence can lead to prolonged exposure of non-target organisms to the chemical.

Human Exposure: Although this compound is designed for outdoor use, accidental exposure can occur, especially if used indoors without proper ventilation. This can pose health risks to humans, particularly children and pets.

Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIZNNVXXNFLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034738
Record name Metofluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240494-70-6
Record name Metofluthrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240494-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metofluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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